molecular formula C23H40N4O2 B6023466 1-N'-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N'-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide

1-N'-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N'-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide

Cat. No.: B6023466
M. Wt: 404.6 g/mol
InChI Key: WWOXZTJAXPCVMM-UHFFFAOYSA-N
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Description

1-N’-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N’-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide is a complex organic compound featuring a cyclopropane core with two distinct piperidine-based substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N’-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N’-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide typically involves multiple steps:

    Formation of the Cyclopropane Core: The cyclopropane core can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of Piperidine Substituents: The piperidine moieties are introduced via nucleophilic substitution reactions. The piperidine derivatives can be synthesized separately and then attached to the cyclopropane core using appropriate coupling agents.

    Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of the substituents on the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and automated synthesis platforms for the subsequent steps.

Chemical Reactions Analysis

Types of Reactions

1-N’-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N’-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-N’-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N’-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-N’-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N’-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-N’-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N’-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide: Shares structural similarities with other piperidine-based compounds.

    N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxamide: Another compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of 1-N’-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N’-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide lies in its specific combination of substituents and the cyclopropane core, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-N'-[(1-cyclopentylpiperidin-3-yl)methyl]-1-N'-(2-piperidin-1-ylethyl)cyclopropane-1,1-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N4O2/c24-21(28)23(10-11-23)22(29)27(16-15-25-12-4-1-5-13-25)18-19-7-6-14-26(17-19)20-8-2-3-9-20/h19-20H,1-18H2,(H2,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOXZTJAXPCVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN(CC2CCCN(C2)C3CCCC3)C(=O)C4(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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